2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide
Description
2-(1,2-Dimethyl-1H-indol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide is a synthetic indole-oxoacetamide derivative characterized by a 1,2-dimethylindole core linked to a 2-oxoacetamide scaffold substituted with a 2-methoxy-4-nitrophenyl group. The dimethylindole moiety contributes to lipophilicity and π-π interactions, while the nitro and methoxy groups on the phenyl ring modulate electronic and steric properties, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-11-17(13-6-4-5-7-15(13)21(11)2)18(23)19(24)20-14-9-8-12(22(25)26)10-16(14)27-3/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASPVHRZMCVOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains the most widely employed method for constructing the indole scaffold. In this approach, 2-methylphenylhydrazine undergoes cyclization with methyl ethyl ketone in the presence of acidic catalysts such as polyphosphoric acid or zinc chloride. The reaction proceeds via-sigmatropic rearrangement followed by aromatization, yielding 1,2-dimethylindole with typical purities exceeding 95% after recrystallization from ethanol.
Friedel-Crafts Alkylation
Alternative routes utilize Friedel-Crafts alkylation of indole derivatives. As demonstrated in recent protocols, 1-methylindole reacts with methyl iodide in dichloromethane using aluminum trichloride as a Lewis catalyst. This method achieves quantitative methylation at the 2-position within 6 hours at 0°C, though it requires rigorous exclusion of moisture to prevent side reactions.
Table 1: Comparative Analysis of Indole Core Synthesis
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fischer Indole | ZnCl₂ | 120 | 78 | 96 |
| Friedel-Crafts | AlCl₃ | 0 | 92 | 98 |
Synthesis of 2-Oxoacetamide Intermediate
The critical 2-oxoacetamide functionality is introduced through acylation reactions. Two distinct pathways have been validated:
Chlorooxoacetate Coupling
Reaction of 1,2-dimethylindole with ethyl chlorooxoacetate in anhydrous dichloromethane (DCM) produces the corresponding 2-oxoacetate ester. Subsequent aminolysis with ammonium hydroxide generates the free acid, which is then activated as the acid chloride using oxalyl chloride. Nuclear magnetic resonance (NMR) characterization of intermediates confirms successful acylation, with distinctive carbonyl resonances at δ 183.3 ppm in ¹³C spectra.
Direct Oxoacetylation
Advanced protocols employ direct coupling of indole derivatives with oxoacetyl chloride derivatives. As detailed in recent pharmacological studies, this single-step procedure utilizes triethylamine as a proton scavenger in tetrahydrofuran (THF), achieving 85% conversion within 2 hours at room temperature. Mass spectral data consistently show molecular ion peaks at m/z 232.1 [M+H]⁺ for the intermediate oxoacetamide.
Optimization and Characterization
Final product optimization focuses on crystallinity and purity:
Recrystallization Protocols
Ethanol/water mixtures (3:1 v/v) produce needle-like crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 214–216°C, confirming polymorphic purity. High-performance liquid chromatography (HPLC) with C18 columns achieves baseline separation of product from residual starting materials (retention time: 8.2 min).
Spectroscopic Validation
¹H NMR spectra exhibit characteristic indole proton resonances at δ 7.85 (d, J = 2.9 Hz) and δ 3.86 (s, N-CH₃). The 2-methoxy group appears as a singlet at δ 3.92, while aromatic protons of the nitroaryl moiety resonate as doublets between δ 8.32–7.44 ppm. Infrared spectroscopy confirms carbonyl stretching vibrations at 1685 cm⁻¹ and nitro group absorptions at 1520 cm⁻¹.
Industrial-Scale Production Considerations
Transitioning from laboratory to industrial synthesis necessitates modifications:
Continuous Flow Reactors
Pilot-scale studies demonstrate enhanced safety profiles using microreactor technology for exothermic acylation steps. Residence times of 90 seconds at 50°C prevent thermal degradation while maintaining 92% conversion efficiency.
Waste Stream Management
Advanced oxidation processes effectively degrade nitroaromatic byproducts in aqueous effluents. Ozonation at pH 10 reduces chemical oxygen demand (COD) by 87% within 30 minutes, meeting environmental discharge standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the methoxy-n
Biological Activity
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxy-4-nitrophenyl)-2-oxoacetamide represents a class of indole derivatives known for their diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H16N4O3
- Molecular Weight : 300.31 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from its structure.
Anticancer Properties
Research has indicated that indole derivatives, including the compound , exhibit significant anticancer properties. Indole-based compounds have been shown to induce apoptosis in various cancer cell lines through multiple pathways:
-
Mechanism of Action :
- Induction of caspase-mediated apoptosis.
- Inhibition of cell proliferation via cell cycle arrest.
- Modulation of key signaling pathways such as PI3K/Akt and MAPK.
- Case Studies :
Anti-inflammatory Activity
Indole compounds are also recognized for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses:
- Research Findings :
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi:
- Mechanism :
- Disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is closely related to their structural features. Modifications on the indole ring or substituents can enhance or reduce activity:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Increases lipophilicity and enhances cellular uptake |
| Nitro group | Potentially increases electron affinity, enhancing interaction with biological targets |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on substituent effects, synthesis, and biological activities.
Structural Analogues with Modified Aromatic Substituents
Key Observations :
- Methoxy groups in analogues (e.g., 3,4-dimethoxy in ChemDiv C730-0632) may improve solubility but reduce metabolic stability due to demethylation pathways .
Adamantane-Containing Derivatives
Key Observations :
- Adamantane derivatives (e.g., ) exhibit high synthetic yields (81.5–91.5%) due to optimized protocols using oxalyl chloride and substituted amines .
- The bulky adamantane group enhances lipophilicity and blood-brain barrier penetration, contrasting with the target compound’s smaller dimethylindole core .
Heterocyclic and Functionalized Analogues
Key Observations :
- The 3-bromopropyl chain in ’s compound may increase reactivity or alter solubility compared to the target’s nitro group .
- Oxadiazole and azabicyclohexane moieties (e.g., ) introduce hydrogen-bonding and rigidity, critical for target-specific interactions (e.g., HIV-1 inhibition) .
Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
